REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.FC(F)(F)S([O:15][Si:16]([CH3:19])([CH3:18])[CH3:17])(=O)=O.O1CCC(C=O)CC1>C(Cl)Cl>[CH3:17][Si:16]([O:15][Si:16]([CH3:19])([CH3:18])[CH3:17])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
6.12 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
7.79 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Upon completion of the addition
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting residue was treated with hexane (200 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |